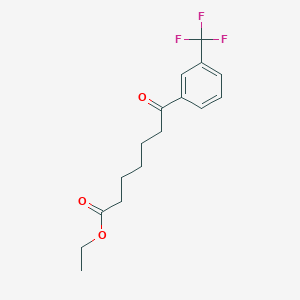

Ethyl 7-oxo-7-(3-trifluoromethylphenyl)heptanoate

Description

Properties

IUPAC Name |

ethyl 7-oxo-7-[3-(trifluoromethyl)phenyl]heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F3O3/c1-2-22-15(21)10-5-3-4-9-14(20)12-7-6-8-13(11-12)16(17,18)19/h6-8,11H,2-5,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICAXFIYDCACCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645735 | |

| Record name | Ethyl 7-oxo-7-[3-(trifluoromethyl)phenyl]heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122115-59-7 | |

| Record name | Ethyl 7-oxo-7-[3-(trifluoromethyl)phenyl]heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 7-oxo-7-(3-trifluoromethylphenyl)heptanoate: Synthesis, Characterization, and Applications in Medicinal Chemistry

Introduction

Ethyl 7-oxo-7-(3-trifluoromethylphenyl)heptanoate is a specialized organic compound characterized by three key functional moieties: an ethyl ester, a heptanoate backbone, and an aromatic ketone bearing a trifluoromethyl group at the meta position. This unique combination of features makes it a valuable and versatile building block, particularly in the fields of medicinal chemistry and drug development.[1][2] The trifluoromethylphenyl group is a well-established pharmacophore used to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The linear seven-carbon chain, functionalized with a ketone and an ester, provides multiple reactive sites for elaboration into more complex molecular architectures.

This guide provides a comprehensive technical overview of Ethyl 7-oxo-7-(3-trifluoromethylphenyl)heptanoate, designed for researchers and drug development professionals. It covers the compound's core physicochemical properties, a detailed, field-proven protocol for its synthesis via Friedel-Crafts acylation, a robust workflow for its analytical characterization, and an expert perspective on its potential applications as a synthetic intermediate.

Physicochemical Properties

The fundamental identity and characteristics of the title compound are summarized below. This data is critical for reaction planning, analytical method development, and regulatory documentation.

| Property | Value | Source |

| IUPAC Name | Ethyl 7-oxo-7-(3-trifluoromethylphenyl)heptanoate | N/A |

| CAS Number | 122115-59-7 | [1] |

| Molecular Formula | C₁₆H₁₉F₃O₃ | [1] |

| Molecular Weight | 316.32 g/mol | [1] |

| SMILES | O=C(OCC)CCCCCC(C1=CC=CC(C(F)(F)F)=C1)=O | [1] |

| Classification | Organic Building Block, Fluorinated Intermediate, Ketone, Ester | [1][2] |

Synthesis Methodology: Friedel-Crafts Acylation

3.1 Principle and Rationale

The most direct and reliable method for synthesizing aryl ketones like Ethyl 7-oxo-7-(3-trifluoromethylphenyl)heptanoate is the Friedel-Crafts acylation.[3] This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.

Causality behind Experimental Choices:

-

Reactants: We select 1-bromo-3-(trifluoromethyl)benzene as the aromatic substrate and adipic acid monomethyl ester chloride as the acylating agent. The ester group is protected during the reaction and provides a handle for further modification.

-

Catalyst: Aluminum chloride (AlCl₃) is the Lewis acid of choice due to its high efficacy in generating the highly electrophilic acylium ion, which is necessary to overcome the deactivating effect of the trifluoromethyl group on the aromatic ring.

-

Solvent: Dichloromethane (DCM) is used as it is an inert solvent that effectively dissolves the reactants and catalyst without participating in the reaction.

-

Temperature Control: The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction and minimize potential side reactions. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.

3.2 Detailed Experimental Protocol

Step 1: Preparation of the Acylating Agent (Adipoyl Chloride Monoethyl Ester)

-

To a round-bottom flask charged with adipic acid monoethyl ester (1.0 eq.), add dichloromethane (5 mL/mmol).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.2 eq.) dropwise over 15 minutes. Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

-

Allow the mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

-

The resulting solution of the acyl chloride is used directly in the next step without purification.

Step 2: Friedel-Crafts Acylation

-

In a separate, larger, oven-dried round-bottom flask under an inert nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 2.5 eq.) in dichloromethane (10 mL/mmol).

-

Cool the suspension to 0 °C.

-

Add 3-(trifluoromethyl)benzene (1.1 eq.) to the AlCl₃ suspension.

-

Add the previously prepared acyl chloride solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

Step 3: Aqueous Work-up and Extraction

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid (HCl). This step hydrolyzes the aluminum complexes and protonates any remaining catalyst.[3]

-

Stir vigorously for 30 minutes until all solids dissolve.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

-

The crude oil is purified via flash column chromatography on silica gel.

-

A gradient elution system, typically starting with 5% ethyl acetate in hexanes and gradually increasing to 20% ethyl acetate, is effective for isolating the pure product.

-

Combine the fractions containing the desired product (as determined by TLC analysis) and evaporate the solvent to yield Ethyl 7-oxo-7-(3-trifluoromethylphenyl)heptanoate as a clear oil or low-melting solid.

Analytical Characterization and Quality Control

A multi-technique approach is mandatory to unequivocally confirm the structure and purity of the synthesized compound. This self-validating system ensures that the material meets the standards required for subsequent research and development activities.

4.1 Characterization Workflow Diagram

Caption: A self-validating workflow for the synthesis and characterization of the target compound.

4.2 Spectroscopic Analysis

| Technique | Expected Results and Interpretation |

| ¹H NMR | Aromatic Protons: 4 signals in the ~7.5-8.2 ppm range, characteristic of a 1,3-disubstituted benzene ring. Aliphatic Protons: A triplet at ~4.1 ppm (2H, -OCH₂CH₃), a triplet at ~2.9 ppm (2H, -CH₂CO-Aryl), a triplet at ~2.3 ppm (2H, -CH₂CO-OEt), and overlapping multiplets between ~1.3-1.8 ppm for the remaining 6 protons of the alkyl chain. A triplet at ~1.2 ppm (3H, -OCH₂CH₃). |

| ¹³C NMR | Carbonyls: Two signals, one at ~198 ppm (ketone C=O) and one at ~173 ppm (ester C=O). Aromatic Carbons: Signals between ~125-138 ppm, including a quartet for the CF₃-bearing carbon due to C-F coupling. CF₃ Carbon: A quartet signal around ~124 ppm. Aliphatic Carbons: Signals in the ~24-61 ppm range corresponding to the ethyl ester and heptanoate chain carbons. |

| FTIR | Ketone C=O Stretch: Strong, sharp absorbance at ~1690 cm⁻¹. Ester C=O Stretch: Strong, sharp absorbance at ~1735 cm⁻¹. C-F Stretch: Strong absorbances in the 1100-1350 cm⁻¹ region. Aromatic C-H Stretch: Absorbance at ~3050-3100 cm⁻¹. |

| Mass Spec. | (ESI+) : Expected molecular ion peak [M+H]⁺ at m/z 317.13. |

4.3 Chromatographic Purity Assessment

Purity is assessed using High-Performance Liquid Chromatography (HPLC) to ensure the absence of starting materials and side products.

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid) |

| Gradient | 50% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Purity | ≥95% for use in subsequent synthetic steps |

Applications in Drug Development and Medicinal Chemistry

5.1 Role as a Versatile Synthetic Intermediate

The true value of Ethyl 7-oxo-7-(3-trifluoromethylphenyl)heptanoate lies in its potential as a scaffold for building more complex molecules. The ketone and ester functional groups are orthogonal handles that can be selectively modified.

-

Ketone Modification: The ketone can undergo reduction to a secondary alcohol, reductive amination to introduce a basic nitrogen center, or serve as a site for Grignard or Wittig reactions to extend the carbon skeleton.

-

Ester Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides (a common linkage in pharmaceuticals) or reduced to a primary alcohol.

5.2 Significance of the Trifluoromethylphenyl Moiety

The 3-(trifluoromethyl)phenyl group is frequently incorporated into drug candidates for several strategic reasons:

-

Metabolic Stability: The C-F bond is extremely strong, making the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.

-

Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of the molecule, which can enhance membrane permeability and improve oral bioavailability.

-

Receptor Binding: The highly electronegative fluorine atoms can participate in favorable electrostatic or dipole-dipole interactions with biological targets, potentially increasing binding affinity and potency.

5.3 Potential Synthetic Pathways Diagram

The following diagram illustrates how the title compound can serve as a launchpad for diverse molecular scaffolds relevant to drug discovery.

Sources

An In-depth Technical Guide to the Potential Biological Activity of Trifluoromethylphenyl Ketoesters

Introduction

In the landscape of medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing pharmacological properties. Among the various fluorinated motifs, the trifluoromethyl (CF3) group stands out for its profound impact on a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] When this group is part of a trifluoromethylphenyl ketoester structure, it creates a class of compounds with significant therapeutic potential. The trifluoromethyl group acts as a potent electron-withdrawing group, rendering the adjacent ketone highly electrophilic.[3] This heightened reactivity is central to the primary mechanism of action for many of these compounds: the potent inhibition of hydrolytic enzymes, particularly serine and cysteine proteases.[3][4]

This technical guide provides an in-depth analysis of the biological activities of trifluoromethylphenyl ketoesters. It will explore their mechanisms of action, delve into key therapeutic areas of investigation, provide detailed experimental protocols for their evaluation, and discuss structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the potential of this promising class of molecules.

Core Mechanism of Action: Enzyme Inhibition

The primary biological activity of trifluoromethylphenyl ketoesters stems from their ability to act as potent inhibitors of various enzymes, most notably serine and cysteine proteases.[3] This inhibitory capacity is rooted in the unique electronic properties of the trifluoromethyl ketone moiety.

The Role of the Trifluoromethyl Group

The high electronegativity of the three fluorine atoms creates a strong dipole, making the carbonyl carbon of the ketone exceptionally electrophilic.[3] This enhanced electrophilicity makes the ketone susceptible to nucleophilic attack from residues in the active sites of enzymes.

Inhibition of Serine and Cysteine Proteases

Serine and cysteine proteases are characterized by a key serine or cysteine residue in their catalytic site, respectively.[3][5] The catalytic mechanism of these enzymes involves the nucleophilic attack of this residue on the carbonyl carbon of a substrate's peptide bond.[6][7]

Trifluoromethyl ketones act as transition-state analog inhibitors.[8] The electrophilic ketone mimics the tetrahedral intermediate formed during normal catalysis. The enzyme's active site serine (or cysteine) attacks the ketone, forming a stable, covalent hemiketal (or hemithioketal) adduct.[3] This complex is significantly more stable than the natural enzymatic intermediate, effectively trapping the enzyme in an inactive state and preventing it from processing its natural substrate.[7]

Caption: Mechanism of serine protease inhibition by a trifluoromethyl ketoester.

Therapeutic Areas of Investigation

The ability of trifluoromethylphenyl ketoesters to inhibit key enzymes has led to their investigation across several therapeutic areas.

Anti-inflammatory Activity

Inflammation is a complex biological response often mediated by enzymes like cyclooxygenases (COX) and phospholipases. Certain trifluoromethyl ketones have been designed as dual inhibitors of cytosolic phospholipase A2 (cPLA2) and COX-2, key enzymes in the inflammatory cascade.[9] By blocking these pathways, these compounds can reduce the production of pro-inflammatory mediators.[9] For instance, some derivatives have shown promise in models of rheumatoid arthritis.[9] Ketoprofen, a non-steroidal anti-inflammatory drug (NSAID), is an example of a ketoester with established anti-inflammatory effects.[10][11]

Anticancer Activity

The deregulation of proteases is a hallmark of cancer, contributing to processes like invasion and metastasis. Trifluoromethyl-containing compounds have demonstrated significant anticancer activity against a range of cancer cell lines, including those from lung, breast, and colon cancers.[12] The introduction of a trifluoromethyl group can enhance the antiproliferative activity of a molecule.[13][14][15] For example, α-trifluoromethyl chalcones have shown potent activity against androgen-independent prostate cancer cell lines.[13] Some trifluoromethylphenyl thiourea derivatives have also exhibited moderate activity against various cancer cell lines such as A549 (lung), HeLa (cervical), and MCF-7 (breast).[16]

Antiviral Activity

Viral replication is heavily dependent on virally encoded proteases that process viral polyproteins into functional units.[3] This makes viral proteases a prime target for antiviral drug development. Trifluoromethyl ketones have been successfully developed as inhibitors of viral proteases, such as the 3CL protease of the SARS-coronavirus.[3] The para-trifluoromethyl group has also been noted for its importance in the metabolic stability and pharmacokinetic profile of antiviral drugs like Tecovirimat.[17] Furthermore, derivatives like 2-hydroxy-2-trifluoromethylthiolane have shown the ability to significantly inhibit the reproduction of Herpes simplex virus type 1 (HSV-1).[2]

Other Potential Applications

The potent enzyme-inhibiting properties of these compounds have led to their exploration in other fields. For example, they have been investigated as inhibitors of antennal esterases in insects, suggesting potential applications as pesticides or pheromone action blockers.[18]

Experimental Protocols for Activity Screening

Evaluating the biological activity of novel trifluoromethylphenyl ketoesters requires a systematic approach involving both in vitro and cell-based assays.

General Workflow for Screening

A typical screening cascade begins with the synthesis of the compound, followed by primary in vitro screening against a specific enzyme target. Active compounds are then subjected to secondary assays to determine potency (e.g., IC50) and assess cytotoxicity, leading to the identification of lead compounds for further development.

Caption: A general experimental workflow for screening novel compounds.

Protocol: In Vitro Serine Protease Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory potential of a test compound against a serine protease like trypsin.

Causality and Self-Validation: This assay relies on the enzyme cleaving a synthetic substrate (BAPNA) to produce a colored product. An effective inhibitor will prevent this, resulting in a lower colorimetric signal. The inclusion of a known inhibitor (positive control) and a no-inhibitor control (negative control) is crucial for validating the assay's performance. The substrate concentration is set near the enzyme's Km value to ensure sensitivity to competitive inhibition.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0.

-

Enzyme Stock: Prepare a 1 mg/mL stock solution of Trypsin in 1 mM HCl.

-

Substrate Stock: Prepare a 10 mM stock of Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) in DMSO.

-

Test Compound: Prepare a 10 mM stock solution in DMSO. Serially dilute to obtain a range of concentrations.

-

Positive Control: Prepare a stock solution of a known trypsin inhibitor (e.g., TLCK).[19]

-

-

Assay Procedure (96-well plate format):

-

Add 160 µL of Assay Buffer to each well.

-

Add 10 µL of the test compound dilution (or DMSO for negative control, or positive control).

-

Add 10 µL of Trypsin solution (working concentration ~25 µg/mL).

-

Incubate at 37°C for 15 minutes. This pre-incubation allows the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 20 µL of BAPNA substrate.

-

Immediately measure the absorbance at 405 nm every minute for 10-15 minutes using a plate reader.

-

-

Data Analysis:

-

Calculate the reaction rate (V) for each concentration (change in absorbance/time).

-

Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Protocol: In Vitro Cytotoxicity (MTT) Assay

This protocol assesses the general toxicity of the compounds against a mammalian cell line (e.g., HeLa or A549).[16]

Causality and Self-Validation: The MTT assay measures the metabolic activity of cells. Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan crystals. A cytotoxic compound will reduce the number of viable cells, leading to a decreased purple signal. Wells with cells and no compound serve as a 100% viability control, while wells with a known cytotoxic agent (e.g., doxorubicin) serve as a positive control.

Methodology:

-

Cell Culture:

-

Culture cells (e.g., HeLa) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO2 incubator.

-

-

Assay Procedure:

-

Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Remove the media and add 100 µL of fresh media containing serial dilutions of the test compound. Include vehicle-only (DMSO) controls.

-

Incubate for 24-48 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot viability against the logarithm of the compound concentration to determine the CC50 (50% cytotoxic concentration).

-

Structure-Activity Relationship (SAR) Insights

The biological activity of trifluoromethylphenyl ketoesters is highly dependent on their specific chemical structure. Key insights include:

-

Position of the Trifluoromethyl Group: The placement of the CF3 group on the phenyl ring can influence lipophilicity and electronic properties, thereby affecting binding affinity and cell permeability.[1]

-

Nature of the Ester Group: The size and nature of the ester's alcohol component can be modified to tune pharmacokinetics and target specificity.

-

Substituents on the Phenyl Ring: Adding other substituents to the phenyl ring can create additional interactions with the target enzyme's binding pocket, potentially increasing potency and selectivity.

-

Ketoester vs. Ketone: While trifluoromethyl ketones are potent inhibitors, the corresponding ketoesters can act as prodrugs, being hydrolyzed in vivo to the active ketone form.

Challenges and Future Directions

While promising, the development of trifluoromethylphenyl ketoesters is not without challenges. A key concern is selectivity. The high reactivity of the trifluoromethyl ketone can lead to off-target inhibition of other cellular enzymes, potentially causing toxicity. Future research should focus on designing compounds with higher specificity for their intended targets. This can be achieved through computational modeling and by designing molecules that form specific, non-covalent interactions with the target's binding pocket in addition to the covalent bond formed by the ketone. Furthermore, exploring different ester groups to optimize drug delivery and release profiles remains a valuable avenue for research.

Conclusion

Trifluoromethylphenyl ketoesters represent a versatile and potent class of biologically active molecules. Their core strength lies in the electronically activated ketone, which serves as an effective "warhead" for the covalent inhibition of key enzymes, particularly proteases. This mechanism has been successfully leveraged in the exploration of new anti-inflammatory, anticancer, and antiviral agents. The future of this class of compounds will depend on the rational design of more selective and pharmacokinetically optimized molecules. The experimental frameworks provided in this guide offer a solid foundation for researchers to systematically evaluate novel derivatives and unlock their full therapeutic potential.

References

-

Yuan, S., et al. (2007). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Al-Ostath, A., et al. (2024). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. MDPI. Available at: [Link]

-

Parrilla, A., et al. (1994). Synthesis of trifluoromethyl ketones as inhibitors of antennal esterases of insects. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

El-Shorbagy, A., & Abdel-Meguid, M. (2022). Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. RSC Advances. Available at: [Link]

-

Wang, Y., et al. (2022). Novel trifluoromethyl ketone derivatives as oral cPLA2/COX-2 dual inhibitors for resolution of inflammation in rheumatoid arthritis. European Journal of Medicinal Chemistry. Available at: [Link]

-

Miller, S. J., et al. (2016). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Organic & Biomolecular Chemistry. Available at: [Link]

-

Singh, T., et al. (2024). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. MDPI. Available at: [Link]

-

Cheprakova, E. M., et al. (2022). The Antiviral Activity of Trifluoromethylthiolane Derivatives. MDPI. Available at: [Link]

-

Ogasawara, Y., et al. (2021). α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer. Molecules. Available at: [Link]

-

Request PDF. (n.d.). Novel trifluoromethyl ketone derivatives as oral cPLA2/COX-2 dual inhibitors for resolution of inflammation in rheumatoid arthritis. ResearchGate. Available at: [Link]

-

Brulé, E., & Sodeoka, M. (2014). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews. Available at: [Link]

-

ResearchGate. (n.d.). Scope of asymmetric trifluoromethylthiolation of β-keto esters mediated... Available at: [Link]

-

Gonzalez-Garrido, S., et al. (2020). Anti-Inflammatory Polymeric Nanoparticles Based on Ketoprofen and Dexamethasone. Pharmaceutics. Available at: [Link]

-

Fujisawa, Y., et al. (2024). Design, Synthesis, and Evaluation of B-(Trifluoromethyl)phenyl Phosphine–Borane Derivatives as Novel Progesterone Receptor Antagonists. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). Generally accepted mechanism of serine protease inhibition by chloromethylketones. 68. Available at: [Link]

-

ResearchGate. (n.d.). Representation of selected TFMK inhibitors containing a trifluoromethyl ketone moiety or its unsubstituted partner, but differing in the nature of the long alkyl chain. Available at: [Link]

-

RSC Publishing. (n.d.). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. Available at: [Link]

-

ResearchGate. (n.d.). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. Available at: [Link]

-

Badiee, M. S., et al. (2025). Anti-inflammatory and Antioxidant Effects of Ketotifen Against Gentamicin-Induced Hepatotoxicity Through NF-κB Pathway Suppression. Jundishapur Journal of Natural Pharmaceutical Products. Available at: [Link]

-

Patsnap Synapse. (2024). What are Serine protease inhibitors and how do they work?. Available at: [Link]

-

Quinn, D. M. (1991). Inhibition of pig liver esterase by trifluoromethyl ketones: modulators of the catalytic reaction alter inhibition kinetics. Biochemistry. Available at: [Link]

-

Akhter, S., et al. (n.d.). Anti-inflammatory and analgesic effects of ketoprofen in palm oil esters nanoemulsion. Drug Development and Industrial Pharmacy. Available at: [Link]

-

Graves, J. D., et al. (1996). The serine protease inhibitors, tosylphenylalanine chloromethyl ketone and tosyllysine chloromethyl ketone, potently inhibit pp70s6k activation. The Journal of Biological Chemistry. Available at: [Link]

-

Taylor & Francis Online. (n.d.). Transition State Analog Enzyme Inhibitors: Structure-Activity Relation. Available at: [Link]

-

Nakajima, N., et al. (2012). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Journal of Pesticide Science. Available at: [Link]

-

YouTube. (2022). Serine protease biochemistry, mechanism, and inhibitors. Available at: [Link]

-

Cambridge MedChem Consulting. (n.d.). Serine Protease Inhibitors. Available at: [Link]

Sources

- 1. Design, Synthesis, and Evaluation of B-(Trifluoromethyl)phenyl Phosphine–Borane Derivatives as Novel Progesterone Receptor Antagonists [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What are Serine protease inhibitors and how do they work? [synapse.patsnap.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Serine Protease Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 8. taylorfrancis.com [taylorfrancis.com]

- 9. Novel trifluoromethyl ketone derivatives as oral cPLA2/COX-2 dual inhibitors for resolution of inflammation in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory and analgesic effects of ketoprofen in palm oil esters nanoemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-Inflammatory Polymeric Nanoparticles Based on Ketoprofen and Dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of trifluoromethyl ketones as inhibitors of antennal esterases of insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The serine protease inhibitors, tosylphenylalanine chloromethyl ketone and tosyllysine chloromethyl ketone, potently inhibit pp70s6k activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trifluoromethyl Group: A Strategic Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group has evolved from a niche tactic to an indispensable tool in the medicinal chemist's arsenal. Its unique and potent combination of electronic and steric properties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This often leads to enhanced metabolic stability, modulated bioavailability, and superior binding affinity to biological targets.[1][2][3] This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in drug design. We will delve into the core physicochemical principles, supported by quantitative data, detailed experimental protocols for validation, and visual representations of key concepts to empower researchers to harness the full potential of trifluoromethylation in their drug discovery campaigns.

The Fundamental Physicochemical Impact of Trifluoromethylation

The introduction of a CF3 group into a drug candidate is a deliberate act of molecular engineering designed to systematically alter its physicochemical properties. These changes are fundamental to overcoming common liabilities and improving a compound's overall drug-like characteristics.[1][2]

Enhanced Metabolic Stability: The Metabolic Shield

One of the most celebrated advantages of incorporating a trifluoromethyl group is the dramatic enhancement of metabolic stability.[1][4][5] The causality lies in the intrinsic strength of the carbon-fluorine bond, which is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[1][4][5] This makes the C-F bond, and by extension the entire CF3 group, exceptionally resistant to enzymatic cleavage, particularly by the cytochrome P450 (CYP) family of enzymes that are the primary drivers of Phase I metabolism.[6]

By strategically replacing a metabolically labile group, such as a methyl (-CH3) or an unsubstituted aromatic proton (-H), with a CF3 group, medicinal chemists can effectively erect a "metabolic shield." This blocks common oxidative metabolic pathways, which often translates to a longer in vivo half-life, reduced clearance, and a more predictable and manageable pharmacokinetic profile for the drug candidate.[1][4]

Caption: Metabolic shielding effect of the trifluoromethyl group.

Modulation of Lipophilicity (LogP): The Permeability Switch

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethyl group is highly lipophilic, with a Hansch-Fujita π constant of +0.88, which can significantly increase the overall lipophilicity of a molecule.[1][4] This property is crucial for enhancing a drug's ability to passively diffuse across cellular membranes, including the blood-brain barrier (BBB), thereby improving its absorption and tissue distribution.[4][5]

The antidepressant Fluoxetine is a canonical example where the CF3 group on the phenoxy ring enhances lipophilicity, facilitating its penetration into the central nervous system to exert its therapeutic effect.[4][5][7] However, it is a balancing act; excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. The CF3 group provides a reliable method to fine-tune this property.

| Compound Pair | Parent LogP | CF3 Analog LogP | Fold Change | Therapeutic Relevance |

| Toluene vs. α,α,α-Trifluorotoluene | 2.73 | 3.16 | 2.7x | Increased lipophilicity |

| Aniline vs. 4-(Trifluoromethyl)aniline | 0.90 | 2.48 | 38.0x | Significant increase in membrane permeability |

| Nilotinib Precursor vs. Nilotinib | ~3.8 | 4.9 | ~12.6x | Enhanced cell penetration and potency[8] |

Caption: Impact of Trifluoromethylation on LogP.

Alteration of Acidity and Basicity (pKa): The Ionization Dial

The trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of the three fluorine atoms. This electronic pull can significantly impact the pKa of nearby acidic or basic functional groups.[2] For instance, placing a CF3 group adjacent to a carboxylic acid will increase its acidity (lower its pKa), while placing it near an amine will decrease its basicity (lower its pKa).

This modulation is critical for optimizing a drug's ionization state at physiological pH (~7.4). A well-tuned pKa can improve aqueous solubility (for ionized species) and membrane permeability (for neutral species), and it can fundamentally alter how a drug interacts with the amino acid residues in its target protein's binding site. In one documented case, a CF3 group lowered the pKa of a cyclic carbamate, which was crucial for establishing a key hydrogen bonding interaction with the reverse transcriptase enzyme, thereby improving potency.[1]

| Compound Pair | Functional Group | Parent pKa | CF3 Analog pKa | ΔpKa | Consequence |

| Acetic Acid vs. Trifluoroacetic Acid | Carboxylic Acid | 4.76 | 0.52 | -4.24 | Drastically increased acidity |

| Aniline vs. 4-(Trifluoromethyl)aniline | Amine | 4.60 | 2.76 | -1.84 | Significantly reduced basicity |

| Phenol vs. 4-(Trifluoromethyl)phenol | Phenol | 9.95 | 8.5 | -1.45 | Increased acidity |

Caption: Influence of the Trifluoromethyl Group on pKa.

Enhancing Pharmacodynamics: Binding Affinity and Target Engagement

Beyond pharmacokinetics, the CF3 group plays a direct and influential role in pharmacodynamics by enhancing how a drug binds to its biological target.

Steric Bulk and Hydrophobic Interactions

The trifluoromethyl group is sterically larger than a methyl group and is often considered a bioisostere for an isopropyl group.[8] This added bulk can be advantageous, allowing the group to fill hydrophobic pockets within a protein's binding site more effectively than a smaller methyl group. This can lead to more favorable van der Waals interactions and displace unfavorable water molecules, resulting in a net increase in binding affinity.[1]

Unique Non-Covalent Interactions

The CF3 group can participate in a range of productive, non-covalent interactions that are not possible for a simple alkyl group. These include:

-

Dipole-Dipole Interactions: The strong dipole moment of the CF3 group can align favorably with polar residues in the binding pocket.

-

Orthogonal Multipolar Interactions: The CF3 group can engage in unique interactions with aromatic rings of residues like Phenylalanine (Phe), Tyrosine (Tyr), and Histidine (His).

-

Halogen Bonding: Although less common for fluorine, the polarized nature of the C-F bonds can allow for weak halogen-bond-like interactions with electron-rich atoms.

A compelling example is the kinase inhibitor Nilotinib . The replacement of a methyl group with a trifluoromethyl group resulted in a 30-fold increase in potency.[8] Structural biology studies revealed that the CF3 group engages in favorable interactions within the Bcr-Abl tyrosine kinase active site, specifically with histidine and isoleucine residues, an interaction that the methyl group could not achieve as effectively.[8]

Caption: Binding interactions of the CF3 group in a protein active site.

Field-Proven Methodologies for Validation

Synthesizing technical claims with field-proven insights requires robust experimental validation. The protocols described below are self-validating systems for assessing the impact of trifluoromethylation.

Experimental Protocol: In Vitro Metabolic Stability Assay

Causality: This assay quantifies the rate at which a compound is metabolized by liver enzymes. A slower rate of metabolism for a CF3-containing analog compared to its parent compound provides direct evidence of enhanced metabolic stability. This protocol uses human liver microsomes (HLMs), which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.

Step-by-Step Methodology:

-

Preparation:

-

Thaw a vial of pooled Human Liver Microsomes (HLMs) on ice.

-

Prepare a 0.5 M potassium phosphate buffer (pH 7.4).

-

Prepare a stock solution of the test compound and its non-CF3 parent compound (e.g., 10 mM in DMSO).

-

Prepare a 10 mM stock solution of the NADPH regenerating system (cofactor) in water.

-

-

Incubation Mixture Setup:

-

In a 96-well plate, prepare the incubation mixture (total volume 200 µL) for each compound and time point.

-

Add 178 µL of phosphate buffer.

-

Add 10 µL of HLM solution (to achieve a final protein concentration of 0.5 mg/mL).

-

Add 2 µL of the test compound stock solution (final concentration 1 µM).

-

Pre-incubate the plate at 37°C for 5 minutes to equilibrate.

-

-

Reaction Initiation and Time Points:

-

Initiate the metabolic reaction by adding 10 µL of the NADPH solution to each well.

-

The time points for sampling are typically 0, 5, 15, 30, and 45 minutes. The t=0 sample is taken immediately after adding NADPH.

-

Include two key controls:

-

Minus Cofactor Control: A well incubated for 45 minutes without NADPH to check for non-NADPH mediated degradation.

-

Blank Control: A well with no test compound to check for interference.

-

-

-

Reaction Quenching:

-

At each designated time point, stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide, Warfarin).

-

This "crashes" the protein out of the solution and halts all enzymatic activity.

-

-

Sample Processing and Analysis:

-

Seal the plate and centrifuge at 4,000 rpm for 20 minutes at 4°C to pellet the precipitated protein.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of compound remaining versus time.

-

The slope of the line (k) is the elimination rate constant.

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k . A longer t½ for the CF3 analog indicates greater metabolic stability.

-

Caption: Experimental workflow for the in vitro metabolic stability assay.

Experimental Protocol: LogP Determination by Shake-Flask Method

Causality: This gold-standard method directly measures a compound's partitioning between an aqueous phase (water or buffer) and a lipophilic phase (n-octanol), providing an empirical LogP value. Comparing the LogP of a parent compound to its CF3 analog quantifies the change in lipophilicity.

Step-by-Step Methodology:

-

System Preparation:

-

Pre-saturate n-octanol with water and water (or pH 7.4 phosphate buffer) with n-octanol by mixing them vigorously for 24 hours and allowing the layers to separate. This ensures thermodynamic equilibrium.

-

Prepare a stock solution of the test compound in the pre-saturated n-octanol (e.g., 1 mg/mL).

-

-

Partitioning:

-

In a glass vial, combine 5 mL of the pre-saturated n-octanol containing the compound with 5 mL of the pre-saturated water/buffer.

-

Seal the vial tightly.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours). Gentle, consistent inversion is preferred over vigorous shaking to prevent emulsion formation.

-

-

Phase Separation:

-

Centrifuge the vial at a low speed (e.g., 2000 rpm) for 15-30 minutes to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully withdraw a known volume (aliquot) from both the upper n-octanol layer and the lower aqueous layer. Be careful not to disturb the interface.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis Spectroscopy if the compound has a chromophore, or LC-MS for higher sensitivity and specificity).

-

-

Calculation:

-

Calculate the partition coefficient (P) using the formula: P = [Concentration in Octanol] / [Concentration in Water] .

-

The final LogP value is the base-10 logarithm of P: LogP = log10(P) .

-

Conclusion

The trifluoromethyl group is a powerful and versatile functional group that offers a multitude of benefits for drug design.[1][9] Its ability to enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity makes it a highly attractive substituent for optimizing lead compounds into successful drug candidates.[1][9][10][11] The quantitative data and detailed protocols provided in this guide aim to equip researchers with the necessary knowledge and validated methodologies to effectively design, synthesize, and evaluate trifluoromethylated compounds. As our understanding of the intricate physicochemical and quantum mechanical effects of the CF3 group continues to grow, so too will its importance in the development of the next generation of novel and more effective therapeutics.

References

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. Retrieved from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed Central. Retrieved from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. Retrieved from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. Retrieved from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. Retrieved from [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI. Retrieved from [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). (2019). The University of Aberdeen Research Portal. Retrieved from [Link]

-

Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. (2021). ResearchGate. Retrieved from [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2021). PubMed Central. Retrieved from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed. Retrieved from [Link]

-

Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. (2024). RSC Publishing. Retrieved from [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019). ACS Publications. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 10. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

Ethyl 7-oxo-7-(3-trifluoromethylphenyl)heptanoate: A Strategic Building Block in Modern Organic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 7-oxo-7-(3-trifluoromethylphenyl)heptanoate is a bifunctional molecule of significant interest in organic synthesis, particularly within the pharmaceutical and materials science sectors. Its structure, which integrates a reactive ketone, a modifiable ethyl ester, and a trifluoromethylphenyl group, offers a versatile scaffold for creating complex molecular architectures. The trifluoromethyl moiety is especially valuable in drug design for its ability to enhance metabolic stability, lipophilicity, and biological target affinity. This guide provides an in-depth exploration of the synthesis, key chemical transformations, and strategic applications of this compound, complete with detailed experimental protocols and mechanistic considerations.

Introduction: The Strategic Imperative of a Versatile Building Block

The efficiency and success of complex organic syntheses are often dictated by the strategic choice of starting materials. Ethyl 7-oxo-7-(3-trifluoromethylphenyl)heptanoate presents a compelling case as a strategic building block due to its dual-functional nature. The distinct reactivity of the ketone and the ethyl ester allows for selective, stepwise modifications, providing chemists with precise control over the synthetic route.

The incorporation of a trifluoromethylphenyl group is a key feature that drives the utility of this molecule in medicinal chemistry. The trifluoromethyl group can significantly improve a drug candidate's pharmacokinetic and pharmacodynamic profile.[1] Its strong electron-withdrawing nature and lipophilicity can lead to enhanced metabolic stability and better membrane permeability.[1]

Synthesis of Ethyl 7-oxo-7-(3-trifluoromethylphenyl)heptanoate

The primary and most effective method for synthesizing Ethyl 7-oxo-7-(3-trifluoromethylphenyl)heptanoate is the Friedel-Crafts acylation.[2] This classic carbon-carbon bond-forming reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[3]

Synthetic Workflow

The synthesis commences with the preparation of the acylating agent, followed by the core Friedel-Crafts reaction.

Figure 1: General workflow for the Friedel-Crafts acylation synthesis. This diagram illustrates the key reactants and conditions for the synthesis of the target molecule.

Detailed Experimental Protocol

Materials:

-

3-(Trifluoromethyl)benzene

-

Heptanedioic acid monoethyl ester

-

Oxalyl chloride or Thionyl chloride

-

Anhydrous Aluminum chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Preparation of Monoethyl Heptanedioyl Chloride: In a fume hood, dissolve heptanedioic acid monoethyl ester in anhydrous DCM. Cool the solution to 0 °C and slowly add oxalyl chloride (or thionyl chloride). Allow the mixture to warm to room temperature and stir for 2-4 hours. Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.

-

Friedel-Crafts Acylation: To a suspension of anhydrous AlCl₃ in anhydrous DCM at 0 °C, add 3-(trifluoromethyl)benzene. Then, add the prepared monoethyl heptanedioyl chloride in DCM dropwise.

-

Reaction and Work-up: Stir the reaction mixture at 0 °C for 30 minutes, then at room temperature for 2-12 hours. Monitor the reaction by TLC. Quench the reaction by pouring it into a mixture of crushed ice and 1 M HCl.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM. Wash the combined organic layers with water, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Key Chemical Transformations

The synthetic power of Ethyl 7-oxo-7-(3-trifluoromethylphenyl)heptanoate lies in the selective manipulation of its ketone and ester functionalities.

Ketone Modifications

The ketone group is a versatile handle for various transformations.[4]

-

Reduction: Selective reduction to the corresponding secondary alcohol can be achieved using mild reducing agents like sodium borohydride (NaBH₄).

-

Reductive Amination: The ketone can be converted to an amine through reductive amination with an amine and a reducing agent like sodium triacetoxyborohydride (STAB).

-

Carbon-Carbon Bond Formation: Grignard reagents and other organometallics can add to the ketone to form tertiary alcohols, expanding the carbon skeleton.

Ester Modifications

The ethyl ester provides another site for synthetic elaboration.

-

Hydrolysis: Saponification with a base such as lithium hydroxide (LiOH) yields the carboxylic acid, a precursor for amides and other acid derivatives.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol.

-

Amidation: The ester can be directly converted to an amide by heating with an amine.

Applications in Drug Discovery and Advanced Materials

The structural motifs derived from Ethyl 7-oxo-7-(3-trifluoromethylphenyl)heptanoate are found in numerous bioactive compounds and functional materials.[5][6] The trifluoromethyl group, in particular, is a common feature in many FDA-approved drugs.[7]

Case Study: A Synthetic Route to a Kinase Inhibitor Scaffold

The title compound is an ideal starting point for the synthesis of novel kinase inhibitors, a critical class of anti-cancer drugs.

Figure 2: A potential synthetic pathway to a kinase inhibitor scaffold. This illustrates a logical sequence of reactions to build a more complex, biologically relevant molecule.

Conclusion

Ethyl 7-oxo-7-(3-trifluoromethylphenyl)heptanoate is a potent and adaptable building block for advanced organic synthesis. Its straightforward preparation via Friedel-Crafts acylation and the orthogonal reactivity of its functional groups make it a valuable tool for chemists. The strategic incorporation of the trifluoromethylphenyl moiety further enhances its appeal, particularly in the design and synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis, reactivity, and potential applications to empower researchers in their synthetic endeavors.

References

- Zhou, Y., Wang, J., Gu, Z., Wang, S., Zhu, W., & Aceña, J. L. (2025).

- Reddy, T. S., & Kumar, V. P. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research.

-

Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. .

- Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, ethyl heptanoate, CAS Registry Number 106-30-9. Food and Chemical Toxicology.

- Mishra, C. B., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- Reddy, G. S., et al. (2023). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. MDPI.

- Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. chem.libretexts.org.

- Wang, Q., et al. (2022). Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. iScience.

- Yu, C., et al. (2017). Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)

- Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry.

- Wang, C., et al. (2023). Palladium-Catalyzed Carbonylative Synthesis of Diaryl Ketones from Arenes and Arylboronic Acids through C(sp2)

- Google Patents. (n.d.). CN101265187A - Method for preparing ethyl 7-chloro-2-oxyheptanoate.

- Nojiri, M., & Hori, M. (2021). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI.

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. .

-

ResearchGate. (n.d.). Synthesis of aryl ketones from alkynes. .

- Stark, A., & Ott, L. (2012). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry.

-

The University of Southern Mississippi. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. .

-

MDPI. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. .

- Google Patents. (n.d.). CN1740153A - Prepn process of 7-ethyl tryptophol.

-

BenchChem. (n.d.). The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. .

-

National Institutes of Health. (2023). Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles. .

- PubChem. (n.d.). A kind of synthetic method of 7-bromo-2,2-dimethylheptanoic acid ethyl ester and synthetically obtained product - Patent CN-112047840-A. pubchem.ncbi.nlm.nih.gov.

- Wikipedia. (n.d.).

-

BLDpharm. (n.d.). 898783-40-9|Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate. .

- PubChem. (n.d.).

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistryjournals.net [chemistryjournals.net]

- 3. mdpi.com [mdpi.com]

- 4. Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of Ethyl 7-oxo-7-(3-trifluoromethylphenyl)heptanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Nuances of a Novel Fluorinated Ketone

Ethyl 7-oxo-7-(3-trifluoromethylphenyl)heptanoate is a specialized organic compound characterized by a trifluoromethylated aromatic ketone linked to an ethyl heptanoate ester chain. Its unique structural motifs suggest its potential as a valuable intermediate in medicinal chemistry and drug development, where the trifluoromethyl group can enhance properties like metabolic stability and receptor binding affinity. However, the very features that make this molecule synthetically attractive also necessitate a thorough and proactive approach to its safe handling. The absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific molecule requires a predictive hazard assessment based on its constituent functional groups: an aromatic ketone, a trifluoromethylated phenyl ring, and an aliphatic ester.

This guide provides a detailed framework for the safe handling, storage, and disposal of Ethyl 7-oxo-7-(3-trifluoromethylphenyl)heptanoate. It is designed to empower researchers to manage the associated risks effectively by understanding the underlying chemical principles and adopting a culture of safety.

Section 1: Physicochemical and Toxicological Profile

1.1: Core Compound Properties

| Property | Value | Source/Rationale |

| CAS Number | 122115-59-7 | [1][] |

| Molecular Formula | C₁₆H₁₉F₃O₃ | [1] |

| Molecular Weight | 316.32 g/mol | [1] |

| Appearance | Presumed to be a liquid or low-melting solid | Based on related structures |

| Boiling Point | 352.7°C at 760 mmHg (Predicted) | [] |

| Density | 1.156 g/cm³ (Predicted) | [] |

| Solubility | Likely soluble in organic solvents (e.g., ethanol, DMSO, DMF); low water solubility | [3] |

1.2: Hazard Identification and GHS Classification (Predicted)

The hazard profile is extrapolated from data on aromatic ketones, halogenated organic compounds, and trifluoromethylated substances.

| Hazard Class | Category | Hazard Statement (Predicted) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Chronic | Category 3 | H412: Harmful to aquatic life with long-lasting effects |

GHS Pictograms (Predicted):

Section 2: Prudent Handling and Storage Protocols

The cornerstone of safety when working with this compound is minimizing exposure through all potential routes: inhalation, skin contact, eye contact, and ingestion.

2.1: Engineering Controls: The First Line of Defense

All manipulations of Ethyl 7-oxo-7-(3-trifluoromethylphenyl)heptanoate, including weighing, transferring, and reactions, should be conducted within a certified chemical fume hood to prevent the inhalation of any vapors or aerosols.

2.2: Personal Protective Equipment (PPE): A Non-Negotiable Standard

The selection of appropriate PPE is critical. The following recommendations are based on the predicted hazards.

-

Eye and Face Protection: Chemical splash goggles are mandatory. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.

-

Skin Protection:

-

Gloves: Butyl rubber gloves are recommended for their excellent resistance to ketones and esters[4][5]. Neoprene may also be a suitable alternative. Nitrile gloves may offer splash protection for incidental contact but are not recommended for extended handling[6]. Always inspect gloves for damage before use and remove them correctly to avoid skin contamination.

-

Lab Coat: A flame-resistant lab coat should be worn at all times and kept fully buttoned.

-

-

Respiratory Protection: Not typically required when working within a properly functioning fume hood. If there is a potential for exposure outside of a fume hood, a risk assessment should be conducted to determine the need for a respirator.

Caption: PPE selection workflow for handling the compound.

2.3: Storage Requirements

Store Ethyl 7-oxo-7-(3-trifluoromethylphenyl)heptanoate in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Section 3: Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

3.1: First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | 1. Immediately move the affected person to fresh air[7].2. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.3. Seek immediate medical attention. |

| Skin Contact | 1. Immediately flush the affected skin with copious amounts of water for at least 15 minutes[8].2. Remove all contaminated clothing while flushing.3. Wash the area with soap and water.4. Seek medical attention if irritation persists. |

| Eye Contact | 1. Immediately flush eyes with a gentle but steady stream of water for at least 15-20 minutes, holding the eyelids open[9].2. Remove contact lenses if present and easy to do.3. Seek immediate medical attention. |

| Ingestion | 1. Do NOT induce vomiting [10].2. If the person is conscious and able to swallow, rinse their mouth with water.3. Give a small amount of water or milk to drink[11].4. Call a poison control center (in the U.S., 1-800-222-1222) or seek immediate medical attention[12]. |

3.2: Spill Response Protocol

The response to a spill depends on its size and location.

For Minor Spills (within a chemical fume hood):

-

Alert others in the immediate area.

-

Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).

-

Neutralize if appropriate and safe, though for this compound, absorption is the primary method.

-

Collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste disposal[13].

-

Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by a soap and water wash. All decontamination materials must also be disposed of as hazardous waste[14].

For Major Spills (outside of a fume hood or a large volume):

-

Evacuate the immediate area.

-

Alert colleagues and your institution's emergency response team.

-

Isolate the area by closing doors and preventing entry.

-

Await the arrival of trained emergency personnel. Do not attempt to clean up a major spill yourself.

Caption: Decision workflow for chemical spill response.

Section 4: Waste Disposal

Proper disposal is crucial to prevent environmental contamination.

-

Segregation: All waste containing Ethyl 7-oxo-7-(3-trifluoromethylphenyl)heptanoate, including excess reagent, reaction mixtures, and contaminated materials (gloves, absorbent pads, etc.), must be collected in a designated "Halogenated Organic Waste" container[3]. Do not mix with non-halogenated waste.

-

Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.

-

Storage: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area.

-

Disposal: Arrange for pickup and disposal by your institution's licensed hazardous waste management service. Fluorinated waste may require high-temperature incineration[15].

Conclusion: A Proactive Stance on Laboratory Safety

While Ethyl 7-oxo-7-(3-trifluoromethylphenyl)heptanoate holds promise as a research chemical, its safe use hinges on a clear understanding of its potential hazards and the diligent application of established safety protocols. By treating this compound with the respect it deserves—employing appropriate engineering controls, consistently using the correct PPE, and being prepared for emergencies—researchers can confidently and safely explore its scientific potential. This guide serves as a foundational document, but it is incumbent upon every scientist to perform a thorough risk assessment for their specific experimental conditions.

References

-

A Comprehensive Evaluation of the Toxicology of Cigarette Ingredients: Aromatic Carbonyl Compounds. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

-

Decontamination After Chemical Incidents. (n.d.). CHIMIA. Retrieved January 24, 2026, from [Link]

- Safety and Handling of Fluorinated Organic Compounds. (2025). BenchChem.

-

Poisoning: First aid. (n.d.). Mayo Clinic. Retrieved January 24, 2026, from [Link]

-

OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety. Retrieved January 24, 2026, from [Link]

-

Choosing the Right Chemical-Resistant Gloves: A Comprehensive Guide. (2024, February 16). Retrieved January 24, 2026, from [Link]

-

Inhalation toxicity studies of the alpha,beta-unsaturated ketones: ethyl vinyl ketone. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? (2023, May 27). Reddit. Retrieved January 24, 2026, from [Link]

-

Chemical Spills: How to safely contain & remove | GV Health - Life.Protected. (2022, May 4). YouTube. Retrieved January 24, 2026, from [Link]

-

Poisoning first aid: MedlinePlus Medical Encyclopedia. (2025, January 8). MedlinePlus. Retrieved January 24, 2026, from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PMC - PubMed Central. Retrieved January 24, 2026, from [Link]

-

Laboratory Liquid Waste Disposal Flow Chart. (n.d.). Retrieved January 24, 2026, from [Link]

-

Glove Selection Guide. (n.d.). Office of Environment, Health & Safety. Retrieved January 24, 2026, from [Link]

-

First Aid - Chemical Poisoning. (2019, May 28). Retrieved January 24, 2026, from [Link]

-

Management of Solid Waste Containing Fluoride—A Review. (n.d.). PMC - PubMed Central. Retrieved January 24, 2026, from [Link]

-

Decontamination. (n.d.). Health and Safety Directorate - Queen Mary University of London. Retrieved January 24, 2026, from [Link]

-

Inhalation toxicity studies of the alpha,beta-unsaturated ketones: 2-cyclohexene-1-one. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

First aid: Act fast! | Poison Control. (n.d.). Retrieved January 24, 2026, from [Link]

-

Poisoning Symptoms & First Aid. (n.d.). St John Ambulance. Retrieved January 24, 2026, from [Link]

-

Aromatic Hydrocarbon Toxicity: Benzene and Toluene. (n.d.). MD Searchlight. Retrieved January 24, 2026, from [Link]

-

Chemical Resistance Guide. (n.d.). Environment, Health and Safety. Retrieved January 24, 2026, from [Link]

-

FAST-ACT Corrosive Spill Demo Dry Decontamination Training for First Responders. (2025, November 24). YouTube. Retrieved January 24, 2026, from [Link]

-

Spill procedure: Clean-up guidance. (n.d.). Retrieved January 24, 2026, from [Link]

-

Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe. (2024, May 13). Safeopedia. Retrieved January 24, 2026, from [Link]

-

Phenol. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

-

Convert hazardous Fluorine-containing sludge into monodisperse, highly crystalline, and acid-grade CaF2 nanomaterials. (n.d.). Retrieved January 24, 2026, from [Link]

-

Guidelines for Disposing of PFAs. (2023, December 27). MCF Environmental Services. Retrieved January 24, 2026, from [Link]

- Physical and chemical properties of Ethyl 7-(3-fluorophenyl)

Sources

- 1. 122115-59-7|Ethyl 7-oxo-7-(3-trifluoromethylphenyl)heptanoate|BLDpharm [bldpharm.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. nmsafety.com [nmsafety.com]

- 5. safeopedia.com [safeopedia.com]

- 6. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]

- 7. Poisoning first aid: MedlinePlus Medical Encyclopedia [medlineplus.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. poison.org [poison.org]

- 10. Poisoning Symptoms & First Aid | St John Ambulance [sja.org.uk]

- 11. First Aid - Chemical Poisoning [moh.gov.sa]

- 12. Poisoning: First aid - Mayo Clinic [mayoclinic.org]

- 13. qmul.ac.uk [qmul.ac.uk]

- 14. chimia.ch [chimia.ch]

- 15. mcfenvironmental.com [mcfenvironmental.com]

Methodological & Application

Application Note & Protocol: The Friedel-Crafts Acylation for Aryl Ketone Synthesis

Abstract: The Friedel-Crafts acylation stands as a cornerstone of synthetic organic chemistry, providing a robust and direct method for the formation of carbon-carbon bonds to an aromatic ring. This application note delivers an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this reaction for the synthesis of aryl ketones. We will explore the underlying mechanistic principles, dissect critical reaction parameters, provide validated, step-by-step protocols, and discuss the reaction's significance in the landscape of modern chemical synthesis and pharmaceutical development.

Scientific Foundation & Mechanistic Insights

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction that introduces an acyl group (R-C=O) onto an aromatic ring.[1][2] Aryl ketones, the products of this reaction, are not merely stable compounds; they are pivotal intermediates in the synthesis of numerous pharmaceuticals, agrochemicals, and fine chemicals.[3][4] Their carbonyl group serves as a versatile handle for a wide array of subsequent chemical transformations.[5]

Unlike its counterpart, the Friedel-Crafts alkylation, the acylation reaction boasts two significant advantages that enhance its synthetic utility:

-

No Carbocation Rearrangement: The electrophile in the acylation reaction is a resonance-stabilized acylium ion (R-C≡O⁺).[6][7] This stability precludes the intramolecular hydride and alkyl shifts that frequently plague alkylation reactions, ensuring a predictable and specific product structure.[2]

-

Product Deactivation: The acyl group is strongly electron-withdrawing, which deactivates the aromatic ring of the ketone product.[6][8] This deactivation makes the product less nucleophilic than the starting material, effectively preventing subsequent acylation reactions and allowing for the clean synthesis of monoacylated products.[8][9]

The reaction proceeds through a well-established multi-step mechanism:

Caption: A high-level workflow for the Friedel-Crafts acylation experiment.

Step-by-Step Procedure

-

Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a nitrogen inlet. Flame-dry the glassware under vacuum or oven-dry it prior to use to ensure all moisture is removed. Allow the apparatus to cool to room temperature under a gentle stream of nitrogen.

-

Catalyst Suspension: In the fume hood, carefully weigh anhydrous aluminum chloride (8.0 g, 60 mmol, 1.2 equivalents) and quickly add it to the reaction flask containing 50 mL of anhydrous dichloromethane. Stir the suspension under a positive pressure of nitrogen. Cool the flask to 0 °C using an ice-water bath.

-

Rationale: Anhydrous conditions are critical to prevent deactivation of the AlCl₃ catalyst. [9]Cooling the mixture is necessary as the subsequent addition is exothermic. [10]3. Acylating Agent Addition: Dissolve acetyl chloride (4.3 g, 55 mmol, 1.1 equivalents) in 15 mL of anhydrous dichloromethane and add this solution to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the internal temperature below 10 °C.

-

Rationale: A slow, controlled addition prevents a dangerous exotherm and potential side reactions.

-

-

Substrate Addition: Once the acetyl chloride addition is complete, dissolve anisole (5.4 g, 50 mmol, 1.0 equivalent) in 15 mL of anhydrous dichloromethane and add this solution to the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 30 minutes.

-

Rationale: Adding the nucleophilic arene to the pre-formed electrophile complex ensures the reaction proceeds efficiently.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.

-

Rationale: Allowing the reaction to proceed at room temperature ensures it goes to completion.

-

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 4:1 Hexanes:Ethyl Acetate). Spot the starting material (anisole) and the reaction mixture. The reaction is complete when the anisole spot has been consumed.

-

Rationale: TLC provides a quick and effective way to determine the endpoint of the reaction, preventing unnecessary heating or extended reaction times.

-

-

Quenching: In a separate beaker, prepare a mixture of 50 g of crushed ice and 20 mL of concentrated HCl. While stirring vigorously, slowly and carefully pour the reaction mixture into the ice/HCl mixture.

-

Extraction and Washing: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of dichloromethane. [10]Combine all organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally 50 mL of brine.

-

Rationale: The washes remove residual acid and inorganic salts from the organic phase.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product. [10]10. Purification: Purify the crude 4-methoxyacetophenone by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Inactive catalyst (moisture contamination).<[9]br>2. Deactivated aromatic substrate.3. Insufficient amount of catalyst. | 1. Use fresh, anhydrous AlCl₃ and anhydrous solvents/glassware.2. Confirm substrate is not strongly electron-withdrawing.3. Ensure at least 1.1-1.2 equivalents of catalyst are used. |

| Formation of Multiple Products | 1. Isomer formation (if substrate allows).2. Polysubstitution (rare, but possible with highly activated rings).3. Impure starting materials. | 1. Optimize solvent and temperature to favor the desired isomer.<[11]br>2. Use a 1:1 stoichiometry of arene to acylating agent.3. Purify starting materials before use. |